Home > Products > Building Blocks P12561 > 1H-pyrazolo[3,4-b]pyridin-4-ol
1H-pyrazolo[3,4-b]pyridin-4-ol - 31591-86-3

1H-pyrazolo[3,4-b]pyridin-4-ol

Catalog Number: EVT-1707098
CAS Number: 31591-86-3
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. Research indicates that it exhibits potent anti-inflammatory effects in vitro and in vivo. For instance, it effectively inhibits lipopolysaccharide (LPS)-induced tumor necrosis factor-α production and reduces LPS-induced pulmonary neutrophilia in rats []. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index compared to first and second-generation PDE4 inhibitors like rolipram, roflumilast, and cilomilast, indicating a lower emetogenicity profile [].

4-Amino-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

Compound Description: This compound represents a novel class of 1-(β-D-ribofuranosyl)pyrazolo[3,4-b]pyridines synthesized as potential purine antagonists. These molecules are structurally related to isoguanosine, guanosine, and xanthosine []. The compound's structure was confirmed using X-ray crystallography [].

4-Hydroxy-1-(β-D-ribofuranosyl)-1,7-dihydropyrazolo[3,4-b]pyridin-6-one

Compound Description: This compound is another example of a novel 1-(β-D-ribofuranosyl)pyrazolo[3,4-b]pyridine derivative synthesized as a potential purine antagonist [].

5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine

Compound Description: This compound serves as a key intermediate in synthesizing various derivatives, particularly those with potential pharmaceutical applications [].

4-Aryl-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-ones

Compound Description: This class of compounds is synthesized via a rapid, one-pot, three-component, ultrasound-assisted reaction [].

Pyrazolo[3,4-b]pyridine-6(7H)-one derivatives

Compound Description: These derivatives are efficiently synthesized using a mild, environmentally friendly method involving a three-component reaction in recyclable polyethylene glycol (PEG)-400 [].

4-(Polyfluoroalkyl)-4,7-dihydro-1H-pyrazolo(3,4-b)pyridin-4-oles

Compound Description: This class of fluorinated pyrazolo[3,4-b]pyridine nucleosides are synthesized as potential mimics of the transition state involved in adenosine deaminase activity [].

6-Amino-4-aryl-5-cyanopyrazolo[3,4-b]pyridines

Compound Description: This family of compounds was synthesized from 5-amino-3-methyl-1-phenylpyrazole and arylidene derivatives of malonodinitrile. Their structures were determined using NMR and X-ray diffraction [].

4-Aryl-5-cyano-6H-pyrazolo[3,4-b]pyridin-6-ones

Compound Description: This group of compounds was synthesized through the reaction of 5-amino-3-methyl-1-phenylpyrazole with arylidene derivatives of ethyl cyanoacetate. Their structures were elucidated through NMR techniques, including 1H, 1H-, 1H, 13C-COSY, DEPT, and X-ray diffraction [].

1H-Pyrazolo[3,4-b]pyridin-ylguanidine

Compound Description: This compound represents a novel synthon in heterocyclic chemistry, synthesized through the selective guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine [, ].

3,4-Dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines

Compound Description: This series of compounds are prepared from 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine using aldehydes or ketones as one-carbon inserting reagents. Their tautomeric preferences were studied using spectroscopic techniques like 2D NOESY NMR and single-crystal X-ray diffraction [].

(S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide (MHV370)

Compound Description: MHV370 is a potent and selective Toll-like receptor (TLR) 7/8 antagonist developed through structure-based drug design. It shows promise for treating systemic autoimmune diseases by inhibiting TLR7/8-induced inflammation [].

AB1 [N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl)urea]

Compound Description: AB1 is a potent and stable sphingosine-1-phosphate 2 (S1P2) antagonist. It exhibits improved in vivo stability and enhanced antitumor activity in neuroblastoma compared to its predecessor, JTE-013. AB1 effectively inhibits tumor growth and promotes apoptosis in neuroblastoma xenografts [].

6-(1H-Indol-5-yl)-4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-pyrazolo[3,4-d]pyrimidine (5u)

Compound Description: Compound 5u is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase (mTOR IC50 = 9 nM), showing significantly higher selectivity for mTOR over phosphoinositide 3-kinase (PI3K) (PI3Kα IC50 = 1962 nM). This compound specifically inhibits both mTORC1 and mTORC2 signaling pathways in cells without affecting PI3K-related kinases (PIKKs). Its selectivity and potency make it a promising candidate for cancer therapy [].

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9)

Compound Description: Compound 9 serves as a crucial intermediate in synthesizing riociguat (1), a drug used to treat pulmonary hypertension. Several new synthetic routes have been developed for this key intermediate [, , ].

[18] https://www.semanticscholar.org/paper/c95f92b8ea5b3d3d8cc07c59b3173ea1f08ebe6d[27] https://www.semanticscholar.org/paper/b0b728ed2816e3cf3c1362d00255bc61a5b2cc21 [] https://www.semanticscholar.org/paper/4b1330ffc90dd3df8be4fc10f80425e8b8846777

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d)

Compound Description: Compound 16d is a close analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β. TAS-116 exhibits promising antitumor effects in vivo and has good oral bioavailability [].

1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives

Compound Description: These derivatives were synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone and evaluated for their antiviral activity against HSV-1 and HAV-MBB, as well as their cytotoxicity [].

3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

Compound Description: These compounds were synthesized using a magnetically separable graphene oxide anchored sulfonic acid (Fe3O4–GO–SO3H) catalyst in a deep eutectic solvent under microwave irradiation. The reaction involves a one-pot, three-component condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes [].

N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides

Compound Description: This group of compounds represents the first class of highly selective leucine-zipper and sterile-α motif kinase (ZAK) inhibitors. These compounds were designed using a structure-based approach, and the representative compound 3h showed potent ZAK inhibition with an IC50 of 3.3 nM. This compound also demonstrated in vitro and in vivo suppression of ZAK downstream signaling and exhibited orally therapeutic effects on cardiac hypertrophy in a spontaneous hypertensive rat model [].

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. It has been investigated for its vasodilatory effects and its potential to treat cardiovascular diseases [, ].

1,4,6-Trisubstituted pyrazolo[3,4-b]pyridines

Compound Description: This new series of pyrazolo[3,4-b]pyridine derivatives were synthesized and found to possess anti-tumor activity. Notably, 4-alkylaminoethyl ether derivatives demonstrated potent in vitro antiproliferative activity in the low μM range against several cancer cell lines without affecting normal cell growth. In vivo studies using an orthotopic breast cancer mouse model further confirmed their efficacy in inhibiting tumor growth without significant systemic toxicity or immune system interference [].

4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides

Compound Description: This series of compounds, derived from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, were synthesized and assessed for their antibacterial and antioxidant properties. They demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains, with some derivatives exhibiting superior efficacy compared to the standard drug streptomycin. Additionally, these compounds exhibited notable antioxidant properties as demonstrated by DPPH and superoxide radical scavenging assays [].

1-(5-(4-(3-Hydroxy-3-methylbutyl)-1H-1,2,3-triazol-1-yl)-4-(isopropylamino)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (BMS-986236)

Compound Description: BMS-986236 is a potent kinase inhibitor. A scalable and safer synthesis route was developed for this compound, addressing safety concerns and eliminating column chromatography purification. This optimized process also mitigated trace metal contamination issues observed in the earlier synthetic method [].

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A, AR00451896)

Compound Description: GNE-A (AR00451896) is a potent and selective MET kinase inhibitor under development for treating cancer. Preclinical studies have demonstrated favorable pharmacokinetic properties, including low clearance in some species, high plasma protein binding, and oral bioavailability []. Pharmacokinetic–pharmacodynamic modeling predicts promising antitumor activity in humans [].

3-Methyl-1,4-diphenyl-7,8-dihydro-1H-furo(3,4-e)pyrazolo(3,4-b)pyridin-5(4H)-one derivatives

Compound Description: This class of compounds is synthesized via a one-pot, four-component reaction using alum as a catalyst in an environmentally friendly process. The reaction involves aromatic aldehydes, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine as starting materials [].

6-Aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids

Compound Description: This series of compounds was synthesized from 5-amino-3-methyl-1-phenyl-1H-pyrazole, various aromatic aldehydes, and pyruvic acid. Their structures were characterized by mass spectrometry, IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their antibacterial activities, and some showed promising results [].

Overview

1H-pyrazolo[3,4-b]pyridin-4-ol is a bicyclic heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its unique structural features, which include a pyrazole ring fused to a pyridine ring. It has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and anti-inflammatory properties. The compound is classified under heterocyclic compounds and is often studied for its pharmacological applications.

Source and Classification

1H-pyrazolo[3,4-b]pyridin-4-ol can be synthesized from various starting materials through different chemical reactions. It falls within the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse substituent patterns and biological activities. The classification of this compound is primarily based on its structural characteristics and the specific heteroatoms present in its rings.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrazolo[3,4-b]pyridin-4-ol can be achieved through several methods:

  1. Ring Closure Reaction: A common method involves the ring closure of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) using hydroxylamine hydrochloride as a catalyst. This method has been reported to yield up to 85% efficiency under mild conditions, making it suitable for industrial applications .
  2. Catalytic Synthesis: Another approach utilizes magnetic metal-organic frameworks as catalysts in solvent-free conditions. This method allows for the synthesis of various derivatives of pyrazolo[3,4-b]pyridine with high yields and short reaction times .
  3. Condensation Reactions: The compound can also be synthesized through condensation reactions involving 5-amino-1-phenylpyrazole and unsaturated ketones, often facilitated by Lewis acid catalysts such as zirconium chloride .

Technical Details

The synthesis typically involves monitoring the reaction progress using thin-layer chromatography (TLC) and purifying the final product through chromatography techniques.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-4-ol consists of a pyrazole ring (five-membered) fused to a pyridine ring (six-membered). Key structural data include:

  • Molecular Formula: C_8H_7N_3O
  • Molecular Weight: Approximately 163.16 g/mol
  • Melting Point: The compound exhibits a melting point range indicative of its purity and crystalline nature.

The presence of hydroxyl (-OH) groups contributes to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

1H-pyrazolo[3,4-b]pyridin-4-ol participates in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The hydroxyl group can undergo substitution reactions, leading to the formation of ethers or esters.
  2. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures.
  3. Cyclization Reactions: The compound can serve as a precursor for further cyclization to generate more complex heterocycles.

These reactions are typically facilitated by acidic or basic catalysts depending on the nature of the reactants involved.

Mechanism of Action

Process and Data

The mechanism of action for 1H-pyrazolo[3,4-b]pyridin-4-ol in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. For instance:

  • Kinase Inhibition: The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer progression .
  • Anti-inflammatory Activity: It may modulate inflammatory pathways by interacting with key proteins involved in inflammation.

These actions are supported by data from pharmacological studies that demonstrate the compound's efficacy against various biological targets.

Physical and Chemical Properties Analysis

Physical Properties

1H-pyrazolo[3,4-b]pyridin-4-ol exhibits several notable physical properties:

  • Solubility: It is soluble in polar solvents such as ethanol and dimethyl sulfoxide.
  • Appearance: Typically appears as a white crystalline solid.

Chemical Properties

The chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites on the nitrogen atoms.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize these properties.

Applications

Scientific Uses

1H-pyrazolo[3,4-b]pyridin-4-ol has several significant applications in scientific research:

  1. Drug Development: Its structural features make it a valuable scaffold in drug discovery programs targeting various diseases, including cancer and inflammatory disorders.
  2. Biological Research: Used as a tool compound to study enzyme inhibition mechanisms and cellular signaling pathways.
  3. Material Science: Investigated for potential applications in developing novel materials due to its unique electronic properties.
Synthesis Methodologies and Reaction Pathways

Classical Approaches to Pyrazolo[3,4-b]pyridine Core Construction

Friedländer Condensation Strategies for Bicyclic Heterocycle Formation

Friedländer condensation remains a cornerstone for constructing the pyrazolo[3,4-b]pyridine core. This method involves cyclodehydration between ortho-aminocarbonyl compounds (e.g., anthranilaldehydes) and α-methylene ketones, typically 5-aminopyrazolones. The reaction proceeds via Schiff base formation, followed by intramolecular aldol condensation and dehydration to yield the bicyclic framework. For 4-hydroxylated derivatives, acetylacetone or other β-diketones serve as substrates, where one carbonyl engages in cyclization while the other tautomerizes to the C4-OH group [1] [4].

Table 1: Friedländer Condensation for 1H-Pyrazolo[3,4-b]pyridin-4-ol Synthesis

AminopyrazoleCarbonyl ComponentConditionsProduct (Substituents)Yield
5-Amino-1-phenylpyrazoleAcetylacetoneKOH/EtOH, reflux3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol [2]60%
5-Amino-3-methylpyrazoleEthyl acetoacetateGlacial AcOH, 120°C3-Methyl-6-ethyl-1H-pyrazolo[3,4-b]pyridin-4-one [4]55%

Key limitations include the narrow substrate scope of ortho-aminocarbonyl precursors and competing side reactions, such as the formation of 2,3-ene byproducts under prolonged heating [1] [4]. Regioselectivity is governed by steric and electronic factors: equatorial hydroxyl groups adjacent to axial substituents exhibit higher reactivity, while electron-withdrawing groups on the pyrazole ring retard cyclization [4].

Cyclization Reactions Involving 3-Aminopyrazole Precursors

Cyclizations using 3-aminopyrazoles leverage nucleophilic attack at electrophilic centers (e.g., aldehydes, nitriles) to close the pyridine ring. A prominent route involves reacting 5-amino-1-arylpyrazole-4-carbaldehydes with active methylene compounds (e.g., malononitrile) under basic conditions. The mechanism proceeds via Knoevenagel condensation, followed by cyclocondensation and oxidation to aromatize the ring [3] [7].

Alternative pathways include Niementowski reactions, where anthranilic acid derivatives condense with pyrazolone ketones. For C4-OH incorporation, ketones bearing α-hydrogens undergo in situ oxidation during cyclodehydration. For example, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is synthesized from 5-amino-1-phenylpyrazole and pentane-2,4-dione via Niementowski cyclization, yielding 70–75% under optimized conditions [2] [6].

Table 2: Cyclization Routes from 3-Aminopyrazoles

PrecursorReagentConditionsKey IntermediateOutcome
5-Amino-1-phenylpyrazole-4-carbaldehydeEthyl cyanoacetatePiperidine/EtOH2-Cyano-3-(pyrazolyl)acrylate4-Amino-6-hydroxy derivative [8]
3-Amino-1-phenylpyrazole1,3-DiketonesAcOH, ΔEnaminone4-Hydroxy-6-methyl analog [6]

Modern Multicomponent Reactions for Functionalized Derivatives

Multicomponent reactions (MCRs) enable efficient access to polysubstituted 1H-pyrazolo[3,4-b]pyridin-4-ols by converging three reactants in one pot. The Gewald-adapted MCR combines aldehydes, cyanoacetates, and 5-aminopyrazoles to yield 4-hydroxy-6-aminopyridines. For instance, benzaldehyde, ethyl cyanoacetate, and 5-amino-3-methylpyrazole react under microwave irradiation to form ethyl 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate in 85% yield within 30 minutes [6] [10].

L-Proline-catalyzed MCRs were initially reported for synthesizing 4-aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines, but reproducibility studies revealed unexpected products. When aniline, aldehydes, and pyrazolones reacted under proposed L-proline catalysis, 4,4′-(arylmethylene)-bis-pyrazolones formed instead of the target heterocycles. Control experiments confirmed L-proline’s lack of involvement, emphasizing the need for rigorous validation in MCR design [7].

Regiospecific Synthetic Routes for N1 and C3/C4/C6 Substitution

Regiocontrol in N1, C3, C4, and C6 positions is critical due to tautomeric equilibria and bioactivity dependencies. N1 alkylation is achieved by pre-functionalizing pyrazole nitrogens before ring closure. For example, 1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ols are synthesized using N-phenyl-5-aminopyrazoles in Friedländer condensations, blocking N1 tautomerism [1] [4]. Analysis of >300,000 compounds reveals N1 substitution preferences: methyl (31.8%), alkyl (23.3%), and phenyl (15.2%) dominate, while unsubstituted variants comprise 19.7% [1].

C3 and C6 modifications employ halogenated intermediates for cross-coupling. Directed ortho-lithiation of 4-hydroxypyrazolopyridines at C6 allows electrophilic trapping, yielding aldehydes, carboxylates, or halogens. C3 substituents derive from pyrazole precursors: methyl (46.8%) and hydrogen (30.8%) are prevalent, with phenyl (4.6%) and amino groups (3.2%) enabling kinase inhibition [1] [4].

Table 3: Substitution Patterns in 1H-Pyrazolo[3,4-b]pyridines

PositionCommon SubstituentsFrequency (%)Key Synthetic Approach
N1Methyl31.8Alkylation of pyrazole precursor
N1Phenyl15.2Arylhydrazine in cyclization
C3Methyl46.83-Methylpyrazole precursors
C4OH100Ketone tautomerization or oxidative methods
C6H30.8Unmodified Friedländer products

Methodological Advancements in Hydroxyl Group Incorporation at C4

The C4-hydroxyl group’s introduction leverages tautomerism, oxidative methods, or protective group strategies. Classical routes rely on 1,3-dicarbonyl compounds that enolize during cyclization, as seen in Friedländer condensations with acetylacetone [2]. Niementowski reactions directly incorporate C4-OH via cyclodehydration of ortho-aminobenzoic acids with pyrazolones, though yields rarely exceed 60% due to competing decarboxylation [2] [4].

Modern approaches address stability and reactivity challenges:

  • Protective Groups: Triisopropylsilyl (TIPS) shields C4-OH during glycosylation, enhancing donor reactivity in bacterial glycan synthesis. TIPS deprotection with HF·pyridine restores hydroxyl functionality without acyl migration [3].
  • Oxidative Hydroxylation: Pd-catalyzed C-H activation installs C4-OH on pre-formed pyrazolopyridines. Using PhI(OAc)₂ oxidants and acetate ligands, this method achieves 75% yield but requires electron-rich C6 substituents [9].

Table 4: Hydroxyl Group Incorporation Strategies

MethodConditionsAdvantagesLimitations
Ketone TautomerizationCyclization with 1,3-dicarbonylsNo post-functionalization neededLimited to symmetric diketones
Niementowski ReactionAnthranilic acid + pyrazoloneDirect C4-OH formationLow yields (≤60%), byproduct formation
Oxidative HydroxylationPd(OAc)₂/PhI(OAc)₂, AcOHLate-stage functionalizationSubstrate-dependent efficiency
TIPS Protection/DeprotectionHF·pyridine in CH₂Cl₂Enables regioselective glycosylationRequires anhydrous conditions

Properties

CAS Number

31591-86-3

Product Name

1H-pyrazolo[3,4-b]pyridin-4-ol

IUPAC Name

1,7-dihydropyrazolo[3,4-b]pyridin-4-one

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10)

InChI Key

UDWCKMMKPOGURO-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C=NN2

Canonical SMILES

C1=CNC2=C(C1=O)C=NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.